4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone
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Overview
Description
4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone is a synthetic organic compound that belongs to the pteridinone class of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pteridinone core, followed by the introduction of the benzyloxy and dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy or dimethylamino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share structural similarities and are known for their biological activities, including antibacterial and anticancer properties.
Phenyl Boronic Acid Containing BODIPY Dyes: These dyes are used in bioanalytical applications and share some functional group similarities.
Uniqueness
4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(dimethylamino)-4-phenylmethoxy-8H-pteridin-7-one |
InChI |
InChI=1S/C15H15N5O2/c1-20(2)15-18-13-12(16-8-11(21)17-13)14(19-15)22-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,18,19,21) |
InChI Key |
YRCIXIMZNJNGFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=CC(=O)N2 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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